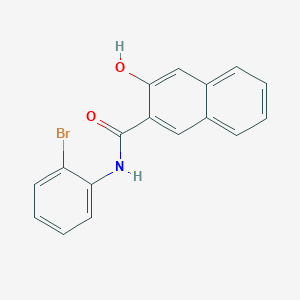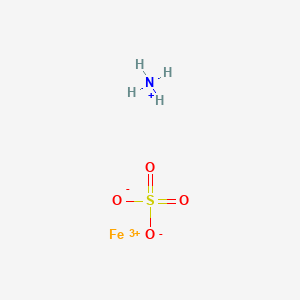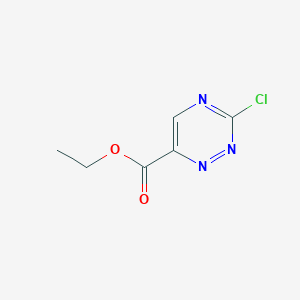
3-Chloro-1,2,4-triazine-6-carboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-chloro-1,2,4-triazine-6-carboxylate: is a chemical compound belonging to the class of triazines, which are nitrogen-containing heterocyclic aromatic compounds This compound is characterized by the presence of a chlorine atom at the 3-position and a carboxylate ester group at the 6-position of the triazine ring
Synthetic Routes and Reaction Conditions:
Classical Synthesis: One common synthetic route involves the reaction of ethyl chloroformate with 3-chloro-1,2,4-triazine-6-carboxylic acid under controlled conditions.
Industrial Production Methods: On an industrial scale, the compound can be synthesized through a multi-step process starting from readily available precursors such as ethyl cyanate and chloroform.
Types of Reactions:
Oxidation: Ethyl 3-chloro-1,2,4-triazine-6-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs of the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, leading to a variety of substituted triazines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various carboxylic acids and their derivatives.
Reduction Products: Reduced triazines and related compounds.
Substitution Products: A wide range of substituted triazines.
科学的研究の応用
Chemistry: Ethyl 3-chloro-1,2,4-triazine-6-carboxylate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals. Industry: It is used in the manufacture of agrochemicals, dyes, and other industrial chemicals.
作用機序
The compound exerts its effects through various molecular targets and pathways, depending on its application. For example, in antimicrobial applications, it may disrupt bacterial cell walls or interfere with essential metabolic pathways. The exact mechanism can vary based on the specific biological context and the derivatives formed from the compound.
類似化合物との比較
Ethyl 5-chloro-3-(methylthio)-1,2,4-triazine-6-carboxylate: Similar structure but with a methylthio group instead of a chlorine atom.
Ethyl 3-bromo-1,2,4-triazine-6-carboxylate: Similar to the target compound but with a bromine atom instead of chlorine.
Uniqueness: Ethyl 3-chloro-1,2,4-triazine-6-carboxylate is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications. Its chlorine atom provides reactivity that is distinct from other triazines.
特性
分子式 |
C6H6ClN3O2 |
|---|---|
分子量 |
187.58 g/mol |
IUPAC名 |
ethyl 3-chloro-1,2,4-triazine-6-carboxylate |
InChI |
InChI=1S/C6H6ClN3O2/c1-2-12-5(11)4-3-8-6(7)10-9-4/h3H,2H2,1H3 |
InChIキー |
QMCOEUFBWVRFSQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C(N=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[2-(1,3-benzodioxol-5-yl)-4-oxo-3-phenylmethoxychromen-6-yl]-3-methoxypropanimidamide](/img/structure/B15360012.png)
![[6-(Hydroxymethyl)-2,5-dimethyl-4-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]-5-[4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohex-2-en-1-yl]methanol](/img/structure/B15360018.png)
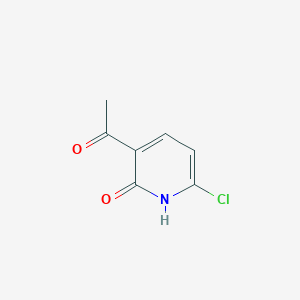

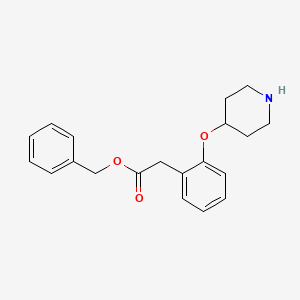
![Thiazolo[5,4-b]pyridine,5-(4-morpholinyl)-](/img/structure/B15360038.png)
![tert-butyl (1S,4R)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15360052.png)
![Ethyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15360055.png)
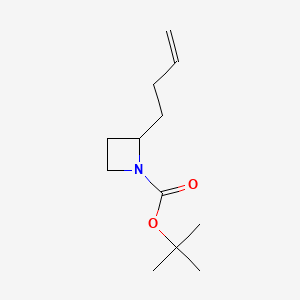
![tert-Butyl 3-{[tert-butyl(dimethyl)silyl]oxy}-6-(dimethoxyphosphoryl)-5-oxohexanoate](/img/structure/B15360078.png)
![4-[(4-Methylpiperazin-1-yl)methoxy]aniline](/img/structure/B15360082.png)
